![molecular formula C9H6BrNO3 B12868154 2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid typically involves the reaction of 2-aminophenol with bromoacetic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzoxazole ring . The reaction conditions usually involve refluxing the mixture at temperatures between 60-80°C for several hours .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New benzoxazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit prostaglandin H2 synthase (PGHS) and trypsin, which are involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial activity.
2-Methoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Ethoxybenzo[d]oxazole: Also known for its antimicrobial activity.
Uniqueness
2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H6BrNO3 |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
2-(2-bromo-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H,12,13) |
Clave InChI |
YUFTVBOLUQXRLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
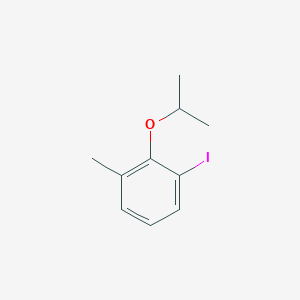

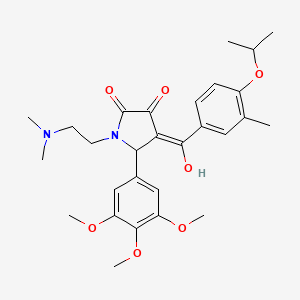
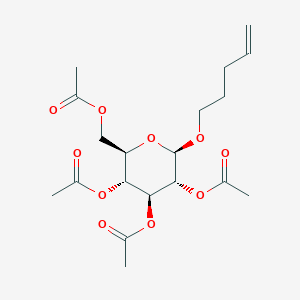

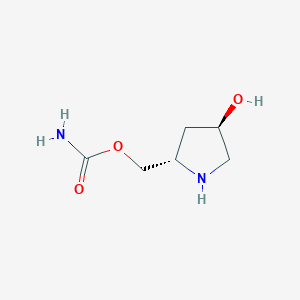
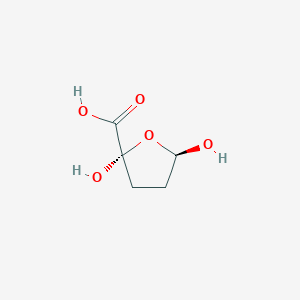


![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
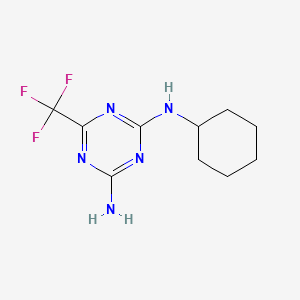
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
